molecular formula C10H7NOS B11904141 8H-Pyrano[3,2-f]benzothiazole CAS No. 29152-18-9

8H-Pyrano[3,2-f]benzothiazole

Katalognummer: B11904141
CAS-Nummer: 29152-18-9
Molekulargewicht: 189.24 g/mol
InChI-Schlüssel: SHYXTPYQQZBPGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8H-Chromeno[6,7-d]thiazole is a heterocyclic compound that contains both a chromene and a thiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The chromene moiety is known for its biological activities, while the thiazole ring is a common structural motif in many biologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Chromeno[6,7-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . This one-pot multicomponent procedure is efficient and green, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for 8H-Chromeno[6,7-d]thiazole are not well-documented, the general principles of heterocyclic synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, using scalable catalysts and solvents, and implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

8H-Chromeno[6,7-d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the chromene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wirkmechanismus

The mechanism by which 8H-Chromeno[6,7-d]thiazole exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer activity could involve inducing apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8H-Chromeno[6,7-d]thiazole is unique due to the combination of chromene and thiazole rings in a single molecule

Eigenschaften

CAS-Nummer

29152-18-9

Molekularformel

C10H7NOS

Molekulargewicht

189.24 g/mol

IUPAC-Name

8H-pyrano[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-4-8-10(13-6-11-8)5-9(7)12-3-1/h1,3-6H,2H2

InChI-Schlüssel

SHYXTPYQQZBPGL-UHFFFAOYSA-N

Kanonische SMILES

C1C=COC2=CC3=C(C=C21)N=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.